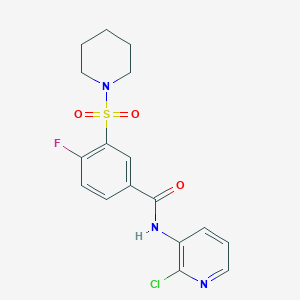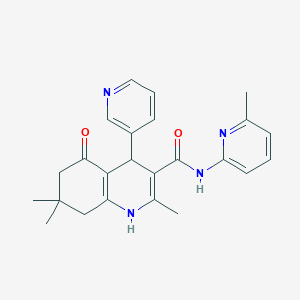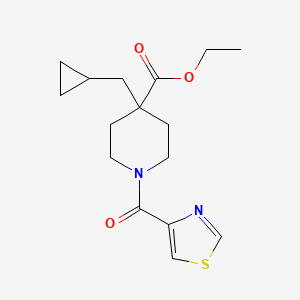![molecular formula C23H20N2O4 B5124510 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5124510.png)
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide, also known as PBP10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PBP10 is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 383.45 g/mol.
作用机制
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), enzymes that play a role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which can help to reduce oxidative stress and inflammation in the body. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has also been found to inhibit the growth of cancer cells and to induce apoptosis, a process that leads to the death of cancer cells. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been found to inhibit the production of beta-amyloid peptides, which can help to reduce the risk of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is its versatility, as it can be used in various fields such as medicine, agriculture, and material science. Additionally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide is its potential toxicity, which can limit its use in certain applications. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide and its potential side effects.
未来方向
There are several future directions for the study of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to explore its potential use as a herbicide and preservative in food and cosmetic products. Additionally, more research is needed to fully understand the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide and to identify potential side effects. Finally, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide can be used as a building block for the synthesis of new materials with unique properties, and future studies can explore its potential applications in material science.
合成方法
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide can be synthesized through a multi-step process that involves the reaction of 4-propoxybenzoic acid with thionyl chloride to form 4-propoxybenzoyl chloride. The resulting compound is then reacted with 4-amino-3-hydroxybenzoic acid in the presence of a base to form N-[4-(3-hydroxy-4-propoxyphenyl)benzoyl]-4-aminobenzoic acid. Finally, the compound is cyclized by reacting it with phosgene and 2-aminophenol to form N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide.
科学研究应用
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the production of beta-amyloid peptides, which are known to play a role in the development of the disease.
In agriculture, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of various weeds. It has also been found to have antimicrobial properties and can be used as a preservative in food and cosmetic products.
In material science, N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide has been studied for its potential use as a building block for the synthesis of new materials with unique properties. It has been found to exhibit fluorescence properties, which can be used in the development of new sensors and imaging agents.
属性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-13-28-17-10-7-15(8-11-17)22(27)24-16-9-12-18(20(26)14-16)23-25-19-5-3-4-6-21(19)29-23/h3-12,14,26H,2,13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGAJVOMSBIOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4O3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6006010 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-fluorophenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5124432.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5124440.png)
![O,O-diethyl [anilino(phenyl)methyl]phosphonothioate](/img/structure/B5124442.png)

![2-[(4-tert-butylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5124456.png)
![5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5124458.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5124462.png)

![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124479.png)

![5,5'-[1,2-ethanediylbis(iminomethylylidene)]di(2,4,6(1H,3H,5H)-pyrimidinetrione)](/img/structure/B5124489.png)
![6-(4-isopropylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5124517.png)
![10-methoxy-2-(4-morpholinyl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one](/img/structure/B5124522.png)
![N-(2-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5124529.png)